molecular formula C11H9N3 B3082264 1-Cyclopropyl-1,3-benzodiazole-5-carbonitrile CAS No. 1120244-55-4

1-Cyclopropyl-1,3-benzodiazole-5-carbonitrile

Cat. No. B3082264
CAS RN: 1120244-55-4
M. Wt: 183.21 g/mol
InChI Key: SXCYPHZGXDLIHJ-UHFFFAOYSA-N
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Description

“1-Cyclopropyl-1,3-benzodiazole-5-carbonitrile” is a chemical compound with the CAS Number: 1120244-55-4 . It has a molecular weight of 183.21 .

Physical and Chemical Properties The InChI Code for this compound is 1S/C11H9N3/c12-6-8-1-4-11-10 (5-8)13-7-14 (11)9-2-3-9/h1,4-5,7,9H,2-3H2 . This code is a standard way of representing the compound’s structure.

Safety Information The Material Safety Data Sheet (MSDS) for this compound is available . The MSDS contains information about the potential hazards of the compound and how to handle it safely.

Scientific Research Applications

Synthesis and Chemical Properties

1-Cyclopropyl-1,3-benzodiazole-5-carbonitrile is involved in various synthesis processes. For instance, its derivatives are used in the facile synthesis of fluorine-containing N-benzyl-1,2,3-triazoles and N-methyl-pyrazoles. These compounds are obtained through a 1,3-dipolar-cycloaddition reaction, demonstrating its utility in the creation of complex organic molecules (Rao et al., 2006).

Applications in Antimicrobial Research

The compound's derivatives have been explored for their antimicrobial properties. For instance, some synthesized pyridines, oxazines, and thiazoles derived from 3-Aryl-1-(2-naphthyl)prop-2-en-1-ones, which are closely related to this compound, showed notable antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Mohamed et al., 2008).

Role in Material Sciences

Its derivatives have also been used in material sciences. For example, cyclocondensation reactions involving similar compounds have led to the creation of new materials with specific electronic and structural properties. This includes the synthesis of various heterocyclic compounds, which are important in material chemistry (Sokolov et al., 2014).

properties

IUPAC Name

1-cyclopropylbenzimidazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-6-8-1-4-11-10(5-8)13-7-14(11)9-2-3-9/h1,4-5,7,9H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCYPHZGXDLIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C2C=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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